molecular formula C6H9NO B2645997 4-propyl-1,3-oxazole CAS No. 2295699-33-9

4-propyl-1,3-oxazole

Cat. No.: B2645997
CAS No.: 2295699-33-9
M. Wt: 111.144
InChI Key: KXNBJIMFMYZHQS-UHFFFAOYSA-N
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Description

4-Propyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are found in various natural products and synthetic compounds, making them valuable in medicinal chemistry and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents like NiO2, CuBr2/DBU, and NBS/hv are also employed .

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, NiO2, CuBr2/DBU

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, formamide

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-propyl-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

4-Propyl-1,3-oxazole can be compared with other similar compounds such as:

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more suitable for certain applications compared to its unsubstituted counterparts .

Properties

IUPAC Name

4-propyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNBJIMFMYZHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295699-33-9
Record name 4-propyl-1,3-oxazole
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